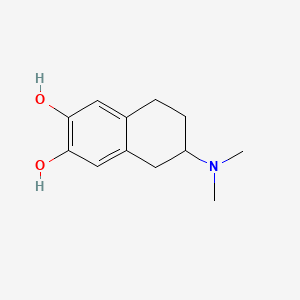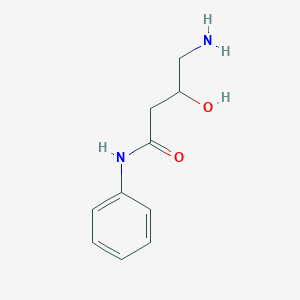
BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL- is an organic compound with the molecular formula C10H14N2O2. It is characterized by the presence of an amino group, a hydroxyl group, and a phenyl group attached to a butanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL- typically involves the reaction of 4-phenylbutanoic acid with ammonia and hydroxylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the target compound through a series of steps involving reduction and hydrolysis .
Industrial Production Methods: Industrial production of BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL- may involve the use of catalytic hydrogenation and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the butanamide backbone can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 4-oxo-3-hydroxy-N-phenylbutanamide.
Reduction: Formation of 4-amino-3-hydroxy-N-phenylbutanol.
Substitution: Formation of N-substituted derivatives with various functional groups.
Scientific Research Applications
BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors to influence signal transduction pathways, leading to various physiological effects .
Comparison with Similar Compounds
- BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL- shares structural similarities with compounds such as 4-phenylbutyric acid and 4-amino-3-hydroxybutanoic acid.
- These compounds also possess functional groups that allow them to participate in similar chemical reactions .
Uniqueness:
- The presence of both amino and hydroxyl groups in BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL- provides unique reactivity and potential for diverse applications.
- Its ability to form stable derivatives and interact with biological targets distinguishes it from other similar compounds .
Properties
CAS No. |
60032-67-9 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-amino-3-hydroxy-N-phenylbutanamide |
InChI |
InChI=1S/C10H14N2O2/c11-7-9(13)6-10(14)12-8-4-2-1-3-5-8/h1-5,9,13H,6-7,11H2,(H,12,14) |
InChI Key |
UGSYSCOHCGEFKC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CC(CN)O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC(CN)O |
Synonyms |
4-amino-3-hydroxybutananilide 4-amino-3-hydroxybutananilide monohydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


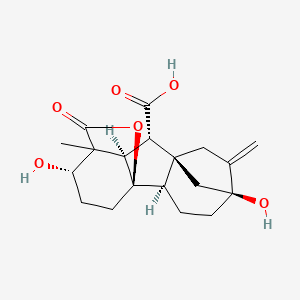
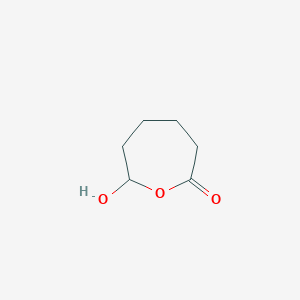
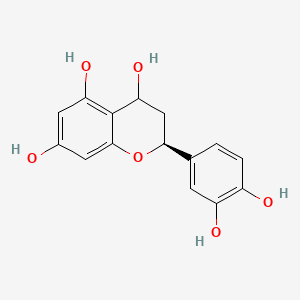
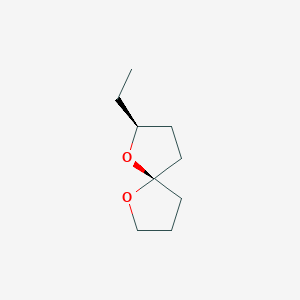
![(3R,5R)-4-[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy-1-hydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B1201030.png)
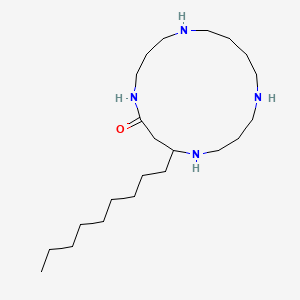
![4-[9-[(2R)-5-[(1S,4S)-4-(6-decyl-5-hydroxyoxan-2-yl)-1,4-dihydroxybutyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1201032.png)
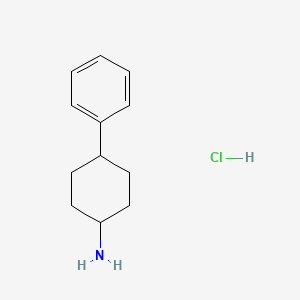
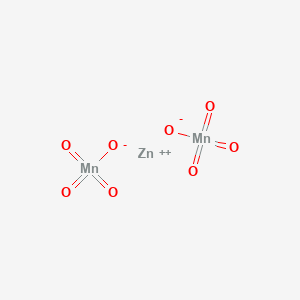
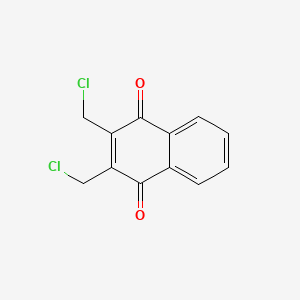
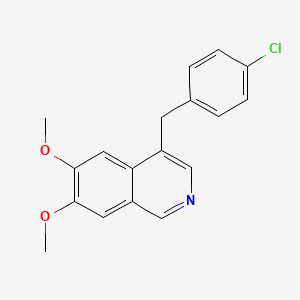

![5-[2-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-3-carboxylic acid](/img/structure/B1201041.png)
